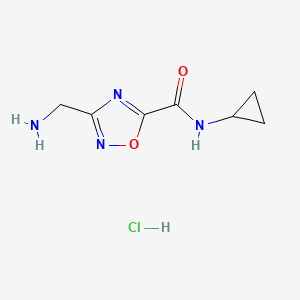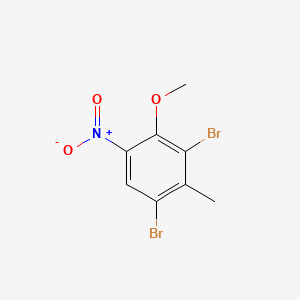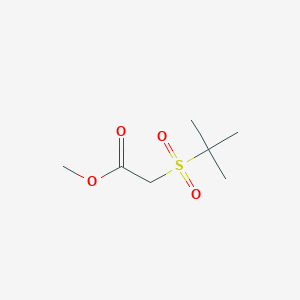![molecular formula C12H13N3O2 B1462854 3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid CAS No. 1031562-75-0](/img/structure/B1462854.png)
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Descripción general
Descripción
“3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid” is a unique chemical compound with the linear formula C13H15O2N3 . It is a solid compound . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, di-tert .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C (O)CCC1=NC2=CC=CN=C2N1CC3CC3 . The InChI representation is 1S/C13H15N3O2/c17-12 (18)6-5-11-15-10-2-1-7-14-13 (10)16 (11)8-9-3-4-9/h1-2,7,9H,3-6,8H2, (H,17,18) .
Physical and Chemical Properties Analysis
The compound is a solid . Its density is predicted to be 1.55±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 11.98±0.20 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on developing methods for synthesizing imidazo[4,5-b]pyridine derivatives due to their potential applications in various domains, including pharmaceuticals and materials science. For example, Du Hui-r (2014) described a versatile method for preparing imidazo[1,2-a]pyridine carboxylic acid derivatives, highlighting a procedure that includes alkylation/cyclization, selective chlorination, and Suzuki cross-coupling/hydrolysis reactions. This research emphasizes the compound's synthetic accessibility and the exploration of its chemical properties Du Hui-r (2014).
Chemical Reactivity and Functionalization
The reactivity of imidazo[4,5-b]pyridine derivatives has been a subject of study, with researchers exploring various functionalization reactions to extend the utility of these compounds. For instance, Kutrov, Kovalenko, and Volovenko (2008) investigated the synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related structures, showcasing their potential for further chemical modifications and applications in creating novel compounds with desired functionalities Kutrov et al. (2008).
Antiproliferative Activity
The evaluation of antiproliferative activities of imidazo[4,5-b]pyridine derivatives against cancer cell lines has been a significant area of research. Liszkiewicz, Kowalska, and Wietrzyk (2007) synthesized a series of 2-arylidenethiazolo[2′,3′:2,3]imidazo[4,5-b]pyridine-2-yl-3-ones and tested their antiproliferative activity in vitro, demonstrating the potential of these compounds as anticancer agents. This study highlights the medical research applications of imidazo[4,5-b]pyridine derivatives in developing new therapeutic agents Liszkiewicz et al. (2007).
Corrosion Inhibition
Another application of imidazo[4,5-b]pyridine derivatives is in the field of corrosion science. Saady et al. (2021) evaluated the inhibition performance of certain imidazo[4,5-b]pyridine derivatives against mild steel corrosion, demonstrating their high efficiency as corrosion inhibitors. This research opens new avenues for the application of these compounds in protecting materials against corrosion Saady et al. (2021).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to potential therapeutic applications in conditions such as anxiety and epilepsy. Additionally, it may interact with enzymes involved in carbohydrate metabolism, influencing metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . This modulation can lead to changes in gene expression and metabolic activity, impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA A receptors, enhancing their activity . Additionally, it may inhibit or activate enzymes involved in various biochemical pathways. For instance, its interaction with Akt can inhibit its activation, leading to downstream effects on cellular processes . These molecular interactions are crucial for understanding its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to sustained modulation of signaling pathways and gene expression, resulting in long-term changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anxiolytic or anticonvulsant properties . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity or hepatotoxicity . Understanding these dosage effects is crucial for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its interaction with carbohydrate-metabolizing enzymes can influence glucose metabolism, potentially affecting energy production and storage . These metabolic interactions are essential for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the central nervous system via specific transporters, influencing its effects on neuronal function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanisms of action.
Propiedades
IUPAC Name |
3-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11(17)6-5-10-14-9-2-1-7-13-12(9)15(10)8-3-4-8/h1-2,7-8H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZUNOQFMSOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1462771.png)



![5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462778.png)


![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462784.png)

![2-[(Dipropylamino)methyl]-4-fluoroaniline](/img/structure/B1462788.png)




